molecular formula C18H11F4NO2 B8180419 Vrk-IN-1

Vrk-IN-1

Cat. No.: B8180419
M. Wt: 349.3 g/mol
InChI Key: PMRGRXLXKYUDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of VRK-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

VRK-IN-1 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

VRK-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

VRK-IN-1 exerts its effects by selectively inhibiting VRK1, thereby modulating its kinase activity. VRK1 is involved in various cellular processes, including cell division, chromatin condensation, and transcription regulation. By inhibiting VRK1, this compound can alter the phosphorylation patterns of histones, leading to changes in chromatin organization and gene expression .

Comparison with Similar Compounds

VRK-IN-1 is unique compared to other VRK1 inhibitors due to its high selectivity and potency. Similar compounds include:

These compounds share some similarities with this compound but differ in their specific targets and mechanisms of action, highlighting the uniqueness of this compound in its selective inhibition of VRK1.

Biological Activity

Vrk-IN-1 is a novel inhibitor targeting the VRK1 (Vaccinia-related kinase 1) protein, which has garnered attention for its role in various biological processes, particularly in cancer biology and cellular signaling pathways. This article compiles current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of VRK1

VRK1 is a serine/threonine kinase involved in several crucial cellular functions, including cell proliferation, DNA damage response, and chromatin remodeling. It plays a significant role in cancer progression, as its expression levels correlate with tumor aggressiveness and patient prognosis across multiple cancer types .

Key Functions of VRK1

  • Cell Proliferation : VRK1 promotes cell growth by phosphorylating key proteins involved in the cell cycle .
  • DNA Damage Response : It is implicated in the recruitment of DNA repair proteins through acetylation modifications on histones .
  • Longevity Regulation : In model organisms like Caenorhabditis elegans, VRK1 has been shown to extend lifespan by activating AMPK (AMP-activated protein kinase) through direct phosphorylation .

This compound specifically inhibits the kinase activity of VRK1, thereby modulating its downstream effects on cellular processes. The compound has been shown to block the phosphorylation of histone H3 at Thr3 and p53 at Thr18 with IC50 values of 250 nM and 340 nM, respectively . This inhibition leads to significant alterations in chromatin structure and function.

Effects on Histone Acetylation

This compound reduces the acetylation of histone H4 at lysine 16 (H4K16), a modification critical for DNA repair processes. The inhibition of VRK1 disrupts the translocation of Tip60, a histone acetyltransferase, to chromatin, leading to impaired recruitment of DNA repair proteins and accumulation of DNA damage .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound in cancer treatment:

  • Liver Cancer (LIHC) : Downregulation of VRK1 significantly inhibited proliferation, migration, and invasion capabilities in hepatocellular carcinoma (HCC) cells. Treatment with this compound mirrored these effects by impairing DNA repair mechanisms .
  • Pan-Cancer Analysis : this compound's effects were evaluated across various cancer types, showing that high VRK1 expression correlates with poor prognosis. The inhibitor's ability to modulate VRK1 activity presents it as a promising candidate for targeted therapies in cancers associated with elevated VRK1 levels .

Data Tables

Parameter This compound Control
IC50 for Histone H3 Thr3250 nMN/A
IC50 for p53 Thr18340 nMN/A
H4K16 Acetylation ReductionSignificantNo Change
Proliferation in HCC CellsDecreasedBaseline Growth

Properties

IUPAC Name

4-[5-(3,5-difluoro-4-hydroxyphenyl)-6-methylpyridin-3-yl]-2,6-difluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F4NO2/c1-8-12(10-5-15(21)18(25)16(22)6-10)2-11(7-23-8)9-3-13(19)17(24)14(20)4-9/h2-7,24-25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRGRXLXKYUDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C2=CC(=C(C(=C2)F)O)F)C3=CC(=C(C(=C3)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.